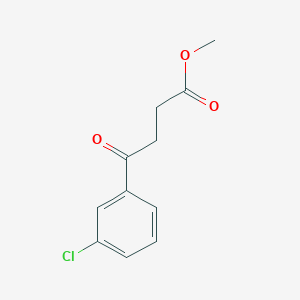

Methyl 4-(3-chlorophenyl)-4-oxobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-chlorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-15-11(14)6-5-10(13)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPDGVYJSBNWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 3 Chlorophenyl 4 Oxobutanoate and Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule or its immediate carboxylic acid precursor in a few straightforward steps. These often involve forming the key carbon-carbon bond that attaches the oxobutanoate chain to the aromatic ring or the final esterification step.

Esterification Pathways for Oxobutanoic Acids

A common and direct route to Methyl 4-(3-chlorophenyl)-4-oxobutanoate is through the esterification of its corresponding carboxylic acid, 4-(3-chlorophenyl)-4-oxobutanoic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org

This reaction involves heating the carboxylic acid with an excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process. To drive the reaction toward the formation of the ester, either an excess of the alcohol is used, or the water generated during the reaction is removed, often through azeotropic distillation. organic-chemistry.orglibretexts.org

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comnumberanalytics.com

Nucleophilic attack: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon. organic-chemistry.orgnumberanalytics.com

Proton transfer: A proton is transferred from the attacking alcohol group to one of the hydroxyl groups, forming a good leaving group (water). numberanalytics.com

Elimination of water: A molecule of water is eliminated, and a double bond is formed between the carbon and the remaining oxygen.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com

Alternative methods for esterification under milder conditions exist, such as using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which avoids the production of water.

Friedel-Crafts Acylation Strategies on Aromatic Substrates

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and provides a powerful method for forming the carbon-carbon bond between the aromatic ring and the keto-acid side chain. vedantu.com To synthesize the precursor 4-(3-chlorophenyl)-4-oxobutanoic acid, this reaction is typically performed between chlorobenzene (B131634) and succinic anhydride (B1165640). vedantu.comstackexchange.com

The reaction requires a Lewis acid catalyst, with aluminum chloride (AlCl₃) being the most common choice. vedantu.comyoutube.com The mechanism involves the following stages:

The Lewis acid (AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride, activating it.

This complex generates a highly electrophilic acylium ion or a polarized complex. stackexchange.com

The aromatic ring of chlorobenzene acts as a nucleophile, attacking the electrophilic acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. stackexchange.com

A proton is then removed from the carbon atom that was attacked, restoring the aromaticity of the ring. This proton reacts with the catalyst complex, regenerating the Lewis acid and producing HCl.

A final aqueous workup is necessary to hydrolyze the remaining carboxylate and liberate the final 4-(aryl)-4-oxobutanoic acid product.

The chloro- group on the benzene (B151609) ring is an ortho-, para-directing group. vedantu.com Therefore, the acylation of chlorobenzene with succinic anhydride will produce a mixture of isomers: 4-(2-chlorophenyl)-4-oxobutanoic acid and 4-(4-chlorophenyl)-4-oxobutanoic acid. Due to steric hindrance from the chloro substituent at the ortho position, the para-substituted product is typically the major isomer formed. youtube.comvedantu.com The desired meta-isomer, 4-(3-chlorophenyl)-4-oxobutanoic acid, would require a different starting material, such as 1,3-dichlorobenzene, or a multi-step synthesis involving a meta-directing group that is later converted or removed. Once the desired oxobutanoic acid is synthesized, it can be esterified to the final methyl ester as described in the previous section.

| Reactants | Catalyst | Major Product | Minor Product |

|---|---|---|---|

| Chlorobenzene + Succinic Anhydride | AlCl₃ | 4-(4-chlorophenyl)-4-oxobutanoic acid | 4-(2-chlorophenyl)-4-oxobutanoic acid |

Multicomponent Reaction Sequences

While classic one-pot, multi-component reactions (MCRs) for the direct synthesis of γ-keto esters are not extensively documented, modern synthetic chemistry offers highly efficient reaction sequences that achieve similar goals. These methods construct the γ-keto ester framework from simpler precursors in a streamlined fashion.

One such strategy is the zinc carbenoid-mediated chain extension, which converts β-keto esters into γ-keto esters. organic-chemistry.org This method involves treating a β-keto ester with a zinc carbenoid derived from reagents like 1,1-diiodoethane. The proposed mechanism involves the formation of a zinc enolate from the starting β-keto ester, which then reacts with the carbenoid to form a donor-acceptor cyclopropane (B1198618) intermediate. This intermediate subsequently undergoes fragmentation and protonation to yield the chain-extended γ-keto ester. organic-chemistry.org This approach allows for the introduction of various substituents at the β-position. organic-chemistry.org

Another efficient method for synthesizing γ-keto esters is the Au(III)-catalyzed hydration of 3-alkynoates. nih.gov This atom-economical reaction proceeds in high yields under mild conditions (room temperature) in an aqueous ethanol (B145695) solution. The mechanism is believed to involve neighboring carbonyl group participation, which facilitates a favored 5-endodig cyclization, leading to the regioselective formation of the γ-keto ester. nih.gov

Indirect Synthesis via Precursors and Structural Analogues

Indirect methods involve the synthesis of a precursor molecule that can be subsequently converted into the target compound. These routes can offer advantages in terms of stereochemical control or functional group tolerance.

Hydroformylation of Related α,β-Unsaturated Carboxylates

Hydroformylation, also known as the oxo process, is a powerful atom-economical reaction that introduces a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene. mpg.de When applied to α,β-unsaturated esters, such as a substituted methyl cinnamate (B1238496), this reaction can produce aldehydes that are valuable precursors to γ-keto esters. researchgate.net

The hydroformylation of a substrate like methyl 3-chlorocinnamate, catalyzed by rhodium complexes, would be a viable route. lookchem.com This reaction typically uses synthesis gas (a mixture of carbon monoxide, CO, and hydrogen, H₂) under pressure. lookchem.com The reaction can yield two regioisomeric aldehydes, with the formyl group adding to either the α- or β-carbon of the original double bond. researchgate.net For the synthesis of γ-keto ester precursors, the branched β-aldehyde is the desired product.

| Substrate | Reagents | Catalyst | Desired Product (β-aldehyde) | Isomeric Product (α-aldehyde) |

|---|---|---|---|---|

| Methyl 3-chlorocinnamate | CO, H₂ | Rhodium Complex | Methyl 3-(3-chlorophenyl)-3-formylpropanoate | Methyl 2-(3-chlorophenyl)-4-oxobutanoate |

The resulting β-aldehyde can then be oxidized to the corresponding carboxylic acid, which would be the target compound's precursor, or potentially undergo other transformations. However, the hydroformylation of cinnamic acid derivatives can sometimes be challenging, with substrate hydrogenation being a competing side reaction. lookchem.com

Achieving high regioselectivity is a critical challenge in the hydroformylation of α,β-unsaturated esters. researchgate.net The ratio of the desired branched (β) aldehyde to the linear (α) aldehyde is influenced by several factors, including the catalyst system, ligands, temperature, and pressure. researchgate.net

Research on the hydroformylation of methyl 4-chlorocinnamate, a close analogue of the precursor for the target molecule, has shown that high regioselectivity towards the β-aldehyde can be achieved using phosphine-free rhodium catalysts, such as [Rh(acac)(CO)₂] or [Rh₆(CO)₁₆]. mpg.deresearchgate.netresearchgate.net In contrast, the addition of phosphine (B1218219) ligands, like triphenylphosphine (B44618), can lead to a significant decrease in regioselectivity for the β-aldehyde. mpg.deresearchgate.netuni-bielefeld.de

Catalyst Systems and Ligand Effects in Regioselective Hydroformylation

Regioselective hydroformylation of α,β-unsaturated esters presents an atom-economical route to aldehydes that can serve as precursors to β-keto esters. The desired product in the synthesis of a precursor to this compound would be the β-aldehyde, arising from the addition of the formyl group to the β-carbon of a suitable cinnamate derivative. The choice of catalyst and ligands is paramount in controlling the regioselectivity of this transformation.

Rhodium-based catalysts are commonly employed for hydroformylation. mpg.deresearchgate.net Studies have shown that the regioselectivity is highly dependent on the ligand environment around the rhodium center. mpg.deresearchgate.net For instance, the use of phosphine-free rhodium complexes, such as [Rh₆(CO)₁₆] or [Rh(acac)(CO)₂], has been demonstrated to favor the formation of the β-aldehyde with high regioselectivity (up to 93%) in the hydroformylation of β-aryl-substituted α,β-unsaturated carboxylates. mpg.deresearchgate.net In contrast, the addition of triphenylphosphine as a ligand leads to a significant decrease in the regioselectivity towards the desired β-aldehyde. mpg.deresearchgate.net

The table below summarizes the effect of different rhodium catalyst systems on the regioselectivity of the hydroformylation of a model α,β-unsaturated ester.

| Catalyst System | Ligand | Regioselectivity (β-aldehyde) | Overall Selectivity (β-aldehyde) |

| [Rh₆(CO)₁₆] | None | 91% | 70-77% |

| [Rh(acac)(CO)₂] | None | 91% | 70-77% |

| [HRh(PPh₃)₄] (decomposed) | None (phosphine-free in situ) | High | High |

| Rh complex | Triphenylphosphine | Low | Low |

This data underscores the critical role of ligand effects in directing the outcome of the hydroformylation reaction. For the synthesis of a precursor to this compound, a phosphine-free rhodium catalyst system would be the preferred choice to maximize the yield of the linear aldehyde. Subsequent oxidation of this aldehyde would lead to the desired carboxylic acid, which could then be esterified to the target compound.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, typically involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.orgsigmaaldrich.com This methodology can be adapted to synthesize precursors for this compound.

A relevant example is the Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate. researchgate.netscielo.br In a potential synthesis of the target compound, 3-chlorobenzaldehyde (B42229) would be reacted with a suitable active methylene compound, such as methyl acetoacetate, in the presence of a basic catalyst. wikipedia.org The initial condensation product would be an α,β-unsaturated β-keto ester. Subsequent reduction of the carbon-carbon double bond would then yield this compound.

The reaction can be catalyzed by a variety of bases, with piperidine (B6355638) and morpholine/acetic acid being common choices. researchgate.netscielo.br The use of ionic liquids as solvents can offer a greener alternative to traditional organic solvents like benzene or toluene. researchgate.netscielo.br

Below is a table showing the results of the Knoevenagel condensation of various aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in an ionic liquid, demonstrating the feasibility of this approach for substituted benzaldehydes.

| Aromatic Aldehyde | Product Yield | (E)/(Z) Diastereomeric Ratio |

| 4-Chlorobenzaldehyde | 84% | 85/15 |

| 4-Methoxybenzaldehyde | 75% | 70/30 |

| Benzaldehyde | 68% | 60/40 |

| 3,4-Methylenedioxyphenyl | 78% | 80/20 |

These results indicate that the Knoevenagel condensation is a viable method for producing the carbon skeleton of the target molecule, with good yields and diastereoselectivity.

Michael Addition Reactions in β-Keto Ester Formation

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis for the formation of carbon-carbon bonds. masterorganicchemistry.comyoutube.com It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.com This strategy can be employed to construct the 1,5-dicarbonyl system present in β-keto esters.

In the context of synthesizing this compound, a potential approach would involve the Michael addition of an enolate, derived from a compound like methyl acetate, to an α,β-unsaturated ketone, such as 1-(3-chlorophenyl)prop-2-en-1-one. The resulting product would be the desired β-keto ester.

A variety of Michael donors can be utilized, including enamines (in the Stork enamine alkylation), which offer a milder alternative to enolates. libretexts.org The reaction is typically catalyzed by a base. The choice of reactants is critical to ensure the desired regioselectivity and to avoid side reactions.

A related study reports the efficient regioselective conjugate addition of thiophenols and benzotriazole (B28993) to 4-aryl-4-oxobut-2-enoates, yielding 2-substituted 4-oxo-4-arylbutanoates. researchgate.net This demonstrates the utility of Michael additions in functionalizing the carbon backbone of molecules structurally similar to the target compound.

The table below showcases the yields of Michael adducts from the reaction of various thiophenols with ethyl 4-phenyl-4-oxobut-2-enoate, highlighting the versatility of this reaction.

| Thiophenol Derivative | Product Yield |

| Thiophenol | 95% |

| 4-Methylthiophenol | 92% |

| 4-Chlorothiophenol | 96% |

| 4-Methoxythiophenol | 88% |

Carbene Insertion Chemistry

Carbene insertion into carbon-hydrogen (C-H) bonds is a powerful method for the formation of new carbon-carbon bonds at unactivated centers. chemtube3d.comwikipedia.org This strategy offers a direct approach to the synthesis of complex molecules from simple precursors. Metal-stabilized carbenes, particularly those derived from rhodium catalysts, have shown great utility in these transformations. wikipedia.org

For the synthesis of this compound, a hypothetical carbene insertion approach could involve the reaction of a diazo compound, such as methyl diazoacetate, with 1-(3-chlorophenyl)ethan-1-one. The carbene, generated from the diazo compound in the presence of a rhodium catalyst, could then insert into a C-H bond of the methyl group of the ketone, leading to the formation of the desired β-keto ester.

Alternatively, a zinc-mediated homologation of a β-keto ester could be employed. nih.gov This reaction proceeds via a Simmons-Smith cyclopropanation of the enolate form of a β-keto ester, followed by ring-opening to yield a γ-keto ester. nih.gov While this would produce a γ-keto ester, it demonstrates the principle of using carbene-like species to extend the carbon chain of keto esters.

The table below provides examples of the zinc-mediated homologation of various β-keto esters to their corresponding γ-keto esters.

| β-Keto Ester Substrate | Product (γ-Keto Ester) | Yield |

| Ethyl benzoylacetate | Ethyl 4-phenyl-4-oxobutanoate | 75% |

| Ethyl acetoacetate | Ethyl 4-oxopentanoate | 80% |

| Methyl 2-oxocyclopentanecarboxylate | Methyl 2-(2-oxopropyl)cyclopentanoate | 72% |

Advancements in Sustainable and Efficient Synthetic Protocols

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. These approaches aim to reduce reaction times, minimize waste, and utilize less hazardous reagents.

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. niscpr.res.intandfonline.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. niscpr.res.in

This technology is well-suited for the synthesis of β-keto esters. For example, the Claisen condensation, a classic method for β-keto ester synthesis, can be significantly expedited using microwave irradiation. acs.org A microwave-assisted Claisen-Schmidt reaction has also been reported for the synthesis of functionalized benzalacetones, which are α,β-unsaturated ketones that could serve as precursors in a Michael addition route to the target compound. nih.gov

Furthermore, the synthesis of β-keto esters from acyl Meldrum's acid derivatives and alcohols is efficiently promoted by microwaves. niscpr.res.in This method provides a rapid and environmentally friendly pathway to these valuable intermediates.

The following table compares the reaction times and yields for the synthesis of a β-keto sulfone using conventional heating versus microwave irradiation, illustrating the significant advantages of the latter.

| Method | Reaction Time | Yield |

| Conventional Heating (room temp) | 6 hours | <30% |

| Microwave Irradiation | 2-5 minutes | >95% |

Visible-Light-Mediated Oxidative Coupling Strategies

Visible-light photoredox catalysis has gained prominence as a green and sustainable method for driving a wide range of organic transformations. nih.gov This approach utilizes light energy to generate reactive radical intermediates from readily available precursors under mild reaction conditions.

In the context of synthesizing compounds related to this compound, visible-light-mediated strategies can be envisioned. For instance, a photocatalytic strategy for the difunctionalization of styrenes has been developed to provide β-keto dithiocarbamates. acs.org While not a direct synthesis of the target compound, this demonstrates the potential of using styrenes as starting materials in photocatalytic reactions to build up the desired carbon skeleton.

Another relevant study reports the use of a photocatalyst to generate radicals from aromatic β-ketoesters, which can then undergo further transformations. nih.gov This suggests that visible light could be used to functionalize the β-keto ester product itself, opening up avenues for further diversification.

The table below lists examples of highly substituted 1-naphthols synthesized via a benzannulation of α-carbonyl radicals (generated from aromatic β-ketoesters under visible light) with alkynes, showcasing the synthetic utility of this approach.

| Aromatic β-Ketoester | Alkyne | Product (1-Naphthol) | Yield |

| Ethyl benzoylacetate | Phenylacetylene | 2-Ethoxycarbonyl-1-phenyl-4-naphthol | 85% |

| Ethyl p-toluoylacetate | 1-Hexyne | 2-Ethoxycarbonyl-1-butyl-4-(p-tolyl)naphthol | 78% |

| Methyl 2-naphthoylacetate | Diphenylacetylene | 2-Methoxycarbonyl-1,3-diphenyl-4-benzo[f]naphthol | 92% |

Strategies for Process Development and Scale-Up Synthesis

The successful transition of a synthetic route from the laboratory bench to an industrial scale necessitates a thorough understanding of the reaction and its parameters. For the synthesis of this compound, which is typically achieved through a Friedel-Crafts acylation of chlorobenzene with a succinic acid derivative, process development focuses on enhancing yield, purity, and safety while minimizing costs and environmental impact.

Optimization of Reaction Parameters

The optimization of reaction parameters is a cornerstone of chemical process development. For the Friedel-Crafts acylation leading to the precursor of this compound, several factors critically influence the reaction's outcome. These include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection and Loading: The Friedel-Crafts acylation is traditionally catalyzed by Lewis acids, with aluminum chloride (AlCl3) being a common choice. However, the stoichiometric amounts of AlCl3 required can lead to significant waste streams and complex work-up procedures. Research into more sustainable and efficient catalysts is ongoing. Studies on analogous reactions have shown that the catalyst loading directly impacts the reaction rate and yield. For instance, in the acylation of substituted benzenes, varying the molar ratio of the Lewis acid catalyst has a profound effect on the conversion of the starting materials.

Solvent Effects: The choice of solvent can influence the solubility of reactants, the reaction rate, and the product distribution. For Friedel-Crafts acylations, solvents such as nitrobenzene (B124822) and carbon disulfide have been historically used. However, due to their toxicity and environmental concerns, alternative solvents are being explored. Chlorobenzene, which is also a reactant in this specific synthesis, can sometimes serve as the solvent, simplifying the process. The effect of different solvents on the acylation of anisole, a related aromatic compound, has been studied, demonstrating that solvent polarity and coordinating ability can significantly alter reaction efficiency.

Temperature and Reaction Time: Temperature is a critical parameter that controls the reaction kinetics. Higher temperatures generally lead to faster reaction rates but can also promote the formation of side products and impurities. Conversely, lower temperatures may result in incomplete reactions or impractically long reaction times. The optimization of temperature and reaction time is therefore a crucial balancing act to achieve high yield and purity.

To illustrate the impact of these parameters, the following table presents hypothetical data based on typical optimization studies for Friedel-Crafts acylations of aromatic compounds.

Table 1: Hypothetical Data for the Optimization of the Synthesis of 4-(3-chlorophenyl)-4-oxobutanoic acid

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AlCl₃ (1.1) | Nitrobenzene | 25 | 4 | 75 |

| 2 | AlCl₃ (1.5) | Nitrobenzene | 25 | 4 | 85 |

| 3 | AlCl₃ (1.5) | Dichloromethane | 25 | 4 | 60 |

| 4 | AlCl₃ (1.5) | Nitrobenzene | 0 | 8 | 70 |

| 5 | AlCl₃ (1.5) | Nitrobenzene | 50 | 2 | 82 (with impurities) |

| 6 | FeCl₃ (1.5) | Nitrobenzene | 25 | 6 | 65 |

This table demonstrates that increasing the catalyst loading (Entry 2 vs. 1) can improve the yield, while the choice of solvent is critical for success (Entry 3). Lowering the temperature may require longer reaction times (Entry 4), and higher temperatures can lead to side reactions (Entry 5). Alternative Lewis acids like FeCl₃ might be less effective (Entry 6). The final esterification of the resulting carboxylic acid to this compound is typically a high-yielding reaction and its optimization focuses on catalyst choice (e.g., sulfuric acid, thionyl chloride) and removal of water.

Design of Experiments (DoE) in Process Optimization

To systematically and efficiently optimize the multiple parameters involved in a chemical synthesis, Design of Experiments (DoE) has emerged as a powerful statistical tool. nih.gov Unlike the traditional one-factor-at-a-time (OFAT) approach, DoE allows for the simultaneous investigation of the effects of multiple variables and their interactions. nih.gov This methodology is invaluable for the process optimization of the synthesis of this compound.

A common DoE approach is Response Surface Methodology (RSM), which uses a sequence of designed experiments to determine the optimal operating conditions. acs.org For the Friedel-Crafts acylation step, key factors such as catalyst concentration, temperature, and reaction time can be varied systematically. The response, typically the reaction yield or product purity, is then measured for each set of conditions.

Table 2: A Hypothetical Factorial Design for the Optimization of a Friedel-Crafts Acylation

| Run | Catalyst Conc. (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 100 | 20 | 2 | 78 |

| 2 | 150 | 20 | 2 | 88 |

| 3 | 100 | 40 | 2 | 85 |

| 4 | 150 | 40 | 2 | 92 |

| 5 | 100 | 20 | 6 | 82 |

| 6 | 150 | 20 | 6 | 90 |

| 7 | 100 | 40 | 6 | 89 |

| 8 | 150 | 40 | 6 | 95 |

| 9 | 125 (Center) | 30 | 4 | 91 |

| 10 | 125 (Center) | 30 | 4 | 91.5 |

The data from such an experimental design can be used to generate a mathematical model that describes the relationship between the factors and the response. This model can then be used to create response surface plots, which visually represent the impact of the variables on the yield, allowing researchers to identify the optimal reaction conditions for scale-up. The application of DoE not only accelerates the optimization process but also provides a deeper understanding of the process, which is crucial for ensuring robustness and reproducibility in a manufacturing setting. acs.org

Chemical Reactivity and Diverse Transformations of Methyl 4 3 Chlorophenyl 4 Oxobutanoate

Intrinsic Reactivity of Ester and Ketone Functionalities

The chemical behavior of Methyl 4-(3-chlorophenyl)-4-oxobutanoate is dominated by the electrophilic nature of its two carbonyl carbons: one in the ester group and one in the ketone group. These sites are primary targets for nucleophilic attack, leading to a range of possible transformations.

Ester Hydrolysis and Transesterification Reactions

The methyl ester functionality is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond to yield the corresponding carboxylic acid, 4-(3-chlorophenyl)-4-oxobutanoic acid, and methanol (B129727). The process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : Under acidic conditions, typically by heating with a dilute mineral acid like HCl or H₂SO₄, the reaction is reversible. The mechanism involves protonation of the ester carbonyl, which increases its electrophilicity, followed by nucleophilic attack by water. To drive the equilibrium towards the products, a large excess of water is typically used.

Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method is to heat the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion directly attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol. The resulting sodium 4-(3-chlorophenyl)-4-oxobutanoate can then be protonated in a separate acidic workup step to yield the free carboxylic acid. This method is often preferred due to its irreversibility and the ease of separating the alcohol product.

Transesterification: This process converts the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For γ-keto esters, this transformation allows for the introduction of more complex or functionally diverse alkoxy groups. The reaction is an equilibrium process, and it is typically driven to completion by using the reactant alcohol as the solvent or by removing the methanol byproduct as it forms. While β-keto esters are known to undergo transesterification readily, the reactivity of γ-keto esters is generally lower.

| Transformation | Reagent(s) | Product(s) | Conditions |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 4-(3-chlorophenyl)-4-oxobutanoic acid + Methanol | Heat, Reflux |

| Basic Hydrolysis | NaOH(aq) or KOH(aq) | Sodium 4-(3-chlorophenyl)-4-oxobutanoate + Methanol | Heat, Reflux |

| Transesterification | R-OH, H⁺ or RO⁻ | This compound + Methanol | Heat, Catalytic Acid/Base |

Nucleophilic Addition Reactions to the Carbonyl Group

The ketone carbonyl group of this compound is a prime site for nucleophilic addition reactions. Unlike the ester, which typically undergoes substitution, the ketone undergoes addition to form a tertiary alcohol upon protonation. The reactivity of the ketone is influenced by the 3-chlorophenyl group.

Common nucleophiles that react with the ketone include:

Organometallic Reagents : Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are powerful nucleophiles that add an alkyl, aryl, or vinyl group to the carbonyl carbon, yielding a tertiary alcohol after acidic workup.

Hydride Reagents : Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the ketone, reducing it to the corresponding secondary alcohol, Methyl 4-(3-chlorophenyl)-4-hydroxybutanoate.

Cyanide : The addition of a cyanide ion (from sources like HCN or NaCN) forms a cyanohydrin, which is a versatile intermediate for further synthesis.

The parent compound, methyl 4-oxobutanoate, is known to participate in reactions such as the Cu(I)-catalyzed enantioselective addition of nitromethane (B149229) (a Henry reaction), highlighting the ketone's susceptibility to carbon-based nucleophiles.

| Nucleophile | Reagent Example | Product Type (after workup) |

| Hydride | NaBH₄ | Secondary Alcohol |

| Alkyl/Aryl | CH₃MgBr (Grignard) | Tertiary Alcohol |

| Cyanide | NaCN, H⁺ | Cyanohydrin |

| Enolates | Nitromethane (Henry Reaction) | β-Nitro Alcohol |

Amination Reactions

Amination of this compound, specifically through reductive amination, provides a direct route to nitrogen-containing compounds. Reductive amination involves the reaction of the ketone carbonyl with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.compressbooks.pub This one-pot procedure is highly efficient for amine synthesis. masterorganicchemistry.com

A key transformation in this class is the reaction with ammonia (B1221849) or its sources, which can lead to cyclized products. Research on closely related 4-aryl-4-oxobutanoates has demonstrated a facile microwave-mediated three-component condensation using ammonium (B1175870) formate (B1220265). ias.ac.in In this reaction, ammonium formate serves as both the ammonia source and the reducing agent (via the formate ion). The reaction proceeds through the initial formation of an amine from the ketone, which then participates in a subsequent cyclization. ias.ac.in

When alkylammonium formates are used instead of ammonium formate with 4-aryl-4-oxobutanoates, the reaction pathway changes, and only amide products resulting from the aminolysis of the ester are formed. ias.ac.in

Cyclization Reactions Leading to Heterocyclic Frameworks

The 1,4-dicarbonyl relationship between the ketone and the ester in this compound makes it an ideal substrate for synthesizing five-membered heterocyclic rings.

Pyrrolidone Derivative Formation

Pyrrolidones (or γ-lactams) are important structural motifs in many biologically active compounds. A highly effective method for synthesizing pyrrolidone derivatives from 4-aryl-4-oxobutanoates involves the reductive amination-cyclization cascade mentioned previously.

In a study using methyl-4-(4-chlorophenyl)-4-oxobutanoate, a close isomer of the title compound, treatment with ammonium formate in polyethylene (B3416737) glycol (PEG-200) under microwave irradiation resulted in a rapid and high-yielding synthesis of a substituted 3-methylidene-5-aryl-2,3-dihydropyrrolidone. ias.ac.in The proposed mechanism involves the initial reductive amination at the ketone to form an intermediate amine. This is followed by an intramolecular condensation reaction where the newly formed amine attacks the ester carbonyl, leading to cyclization and the elimination of methanol. A subsequent condensation involving the α-methylene group of the keto-ester backbone results in the final product.

| Reactant(s) | Conditions | Product | Yield | Reference |

| Methyl-4-(4-chlorophenyl)-4-oxobutanoate, Ammonium formate | PEG-200, Microwave (370 W), 2 min | Methyl-4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-2,3-dihydro-1H-3-pyrrolyliden]butanoate | Not Specified | ias.ac.in |

| Methyl-4-oxo-4-phenylbutanoate, Ammonium formate | PEG-200, Microwave (370 W), 2 min | Methyl Z-4-(2-oxo-5-phenyl-2,3-dihydro-1H-3-pyrrolyliden)-4-phenylbutanoate | 91% | ias.ac.in |

Furanone Derivative Synthesis

The synthesis of furanones, specifically 2(3H)-furanones (a class of butenolides), can be achieved through the acid-catalyzed intramolecular cyclization of γ-keto esters. This transformation is analogous to the Paal-Knorr furan (B31954) synthesis, which traditionally uses 1,4-diketones. wikipedia.org

The mechanism for the cyclization of this compound is initiated by the protonation of the more basic ketone carbonyl by a strong acid (e.g., sulfuric acid, polyphosphoric acid). This activation facilitates an intramolecular nucleophilic attack from the ester's carbonyl oxygen onto the protonated ketone. The resulting cyclic hemiacetal-like intermediate then undergoes dehydration, a process often favored by heating, to form the stable five-membered furanone ring. The product of this reaction would be 5-(3-chlorophenyl)furan-2(3H)-one.

This cyclization provides a direct and atom-economical route to substituted furanones, which are valuable intermediates in organic synthesis and are present in various natural products.

Pyridine (B92270) and Piperidine (B6355638) Derivative Formations

The structural framework of this compound is well-suited for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry.

Pyridine Synthesis: While direct synthesis of pyridines from this specific γ-keto ester is not extensively documented, its structure is amenable to classic synthetic routes like the Hantzsch pyridine synthesis. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. organic-chemistry.org this compound could potentially be modified to serve as a precursor to one of the β-dicarbonyl components required for this multicomponent reaction. baranlab.org The general reaction involves the formation of a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org

Piperidine Synthesis: The formation of piperidine derivatives, particularly piperidones (lactams), is a more direct transformation from γ-keto esters. A key synthetic strategy involves the reductive amination of the ketone carbonyl group to form a γ-amino ester. This intermediate can then undergo spontaneous or catalyzed intramolecular cyclization to yield a six-membered piperidone ring. researchgate.net This transaminase-mediated synthesis from keto esters represents a powerful method for creating chiral piperidone derivatives, which are valuable building blocks in pharmaceutical development. researchgate.net

| Heterocycle | General Method | Key Intermediate from Target Compound | Potential Product Structure |

|---|---|---|---|

| Pyridine | Hantzsch Synthesis | β-keto ester derivative | Substituted pyridine-3,5-dicarboxylate |

| Piperidine (Piperidone) | Reductive Amination/Cyclization | γ-amino ester | 5-(3-chlorophenyl)-6-oxopiperidine-3-carboxylate |

Derivatization and Structural Modifications

The chemical handles present in this compound allow for a variety of derivatization and structural modification reactions.

Analogues of this compound can be synthesized by modifying different parts of the molecule.

Aromatic Ring Substitution: The 3-chlorophenyl ring can undergo further electrophilic aromatic substitution, although the chloro- and acyl- groups are deactivating. Alternatively, nucleophilic aromatic substitution could replace the chlorine atom under specific conditions.

Alpha-Alkylation: The methylene (B1212753) group alpha to the ester (C-2) is activated and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at this position. This is a common strategy for elaborating the carbon skeleton of β- and γ-keto esters.

Chain Extension: More complex modifications can achieve chain extension. For instance, zinc carbenoid-mediated reactions have been used to convert β-keto esters into γ-keto esters, and this methodology could potentially be adapted to introduce substituents at the β-position (C-3) of the target molecule. organic-chemistry.org

C-Acylation: The carbon atom alpha to the ester (C-2) can be acylated. This reaction typically involves the formation of an enolate, which then acts as a nucleophile, attacking an acylating agent like an acyl chloride or anhydride (B1165640). This process would yield a β-dicarbonyl compound, further increasing the synthetic utility of the scaffold. qub.ac.uknih.gov

Transacylation (Transesterification): The methyl ester group can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with a different alcohol (e.g., ethanol (B145695), propanol) in excess, shifting the equilibrium towards the formation of the new ester. chemicalbook.com

The ketone carbonyl group at C-4 is a reactive site for condensation reactions. Specifically, it can react with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) under mildly acidic conditions to form the corresponding hydrazono derivatives. This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. The resulting hydrazone contains a C=N double bond in place of the C=O bond. The synthesis of structurally similar ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate demonstrates this type of transformation. nih.gov

| Reactant | Reaction Type | Product |

|---|---|---|

| Hydrazine (H₂NNH₂) | Condensation | Methyl 4-(3-chlorophenyl)-4-(hydrazono)butanoate |

| Phenylhydrazine (C₆H₅NHNH₂) | Condensation | Methyl 4-(3-chlorophenyl)-4-(2-phenylhydrazono)butanoate |

| 3-Chloroaniline (via diazonium salt) | Japp–Klingemann reaction | Methyl 2-((3-chlorophenyl)hydrazono)-4-oxobutanoate |

Bond Activation and Cleavage Studies (e.g., C-C(=O) σ-bond cleavage)

The carbon-carbon bonds within the oxobutanoate chain can be selectively cleaved under certain conditions. A notable example is the retro-Claisen condensation . researchgate.net While the classic Claisen condensation forms β-keto esters, the reverse reaction can cleave the C2-C3 bond. wikipedia.orgmasterorganicchemistry.com For a γ-keto ester like this compound, hydrolysis of the ester to the corresponding carboxylic acid followed by heating could induce decarboxylation, cleaving the C1-C2 bond to yield 1-(3-chlorophenyl)propan-1-one. researchgate.net The C3-C4 bond, being a C-C bond adjacent to a ketone, is generally stable but can be cleaved under specific oxidative or rearrangement conditions not commonly applied to simple keto esters.

Enantioselective and Diastereoselective Transformations

Introducing stereocenters in a controlled manner is a cornerstone of modern organic synthesis. The prochiral ketone in this compound is an ideal handle for such transformations.

Enantioselective Reduction: The most common stereoselective transformation for this substrate is the asymmetric reduction of the ketone at C-4 to a secondary alcohol. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation. researchgate.net Various chiral catalysts, often based on transition metals like Ruthenium or Rhodium complexed with chiral ligands, can deliver the hydride to one face of the ketone preferentially, leading to the formation of one enantiomer of the corresponding hydroxy ester in high enantiomeric excess. unc.edu Biocatalytic reductions using enzymes like ketoreductases also offer a powerful and highly selective method for producing enantiopure hydroxy esters, as demonstrated in the reduction of similar substrates like ethyl 4-chloro-3-oxobutanoate. nih.govnih.govcjcatal.com

Diastereoselective Reactions: If a chiral center already exists in the molecule (for example, through alpha-alkylation as described in 3.4.1), subsequent reactions can be influenced by this existing stereocenter. For example, reduction of the ketone in an alpha-substituted analogue would lead to the formation of diastereomers. The ratio of these diastereomers can often be controlled by the choice of reagents and reaction conditions, a principle known as substrate-controlled diastereoselection.

| Transformation | Method | Catalyst/Reagent Type | Expected Product |

|---|---|---|---|

| Enantioselective Ketone Reduction | Asymmetric Hydrogenation | Chiral Ru- or Rh-phosphine complexes | (R)- or (S)-Methyl 4-(3-chlorophenyl)-4-hydroxybutanoate |

| Enantioselective Ketone Reduction | Biocatalysis | Ketoreductases (enzymes) | (R)- or (S)-Methyl 4-(3-chlorophenyl)-4-hydroxybutanoate |

| Diastereoselective α-Alkylation | Enolate Alkylation with Chiral Auxiliary | LDA, Alkyl Halide | Diastereomerically enriched 2-alkyl-4-oxo-butanoate derivative |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms

The predominant mechanism for the synthesis of Methyl 4-(3-chlorophenyl)-4-oxobutanoate is the Friedel-Crafts acylation of chlorobenzene (B131634) with a derivative of succinic acid, typically methyl 4-chloro-4-oxobutanoate (the methyl ester of succinyl chloride) or succinic anhydride (B1165640) followed by esterification. The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). wikipedia.org

The mechanism unfolds in several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst interacts with the acylating agent. In the case of methyl 4-chloro-4-oxobutanoate, the aluminum chloride coordinates to the chlorine atom of the acid chloride, facilitating its departure and forming a highly electrophilic acylium ion. This acylium ion is resonance-stabilized. masterorganicchemistry.com When succinic anhydride is used, the Lewis acid coordinates to one of the carbonyl oxygens, promoting the opening of the anhydride ring to form the acylium ion. stackexchange.com

Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org

Deprotonation and Regeneration of the Catalyst: A weak base, typically the AlCl₄⁻ complex formed in the initial step, removes a proton from the carbon atom that formed the new bond with the acyl group. This step restores the aromaticity of the ring, yielding the ketone product. The AlCl₃ catalyst is regenerated in this process. wikipedia.org However, the ketone product itself is a Lewis base and can form a complex with the strong Lewis acid catalyst, often requiring stoichiometric rather than catalytic amounts of the Lewis acid. The final product is liberated upon aqueous workup. wikipedia.org

Computational studies on similar Friedel-Crafts reactions suggest that the reaction proceeds through the formation of oriented π-complexes between the electrophile and the aromatic ring before the formation of the σ-complex. researchgate.net

Kinetic Analysis of Key Reaction Pathways

Detailed kinetic studies specifically for the synthesis of this compound are not extensively available in the public domain. However, the kinetics of Friedel-Crafts acylation reactions have been broadly studied, providing insights into the reaction dynamics.

Generally, the rate-determining step in Friedel-Crafts acylation is the electrophilic attack of the aromatic ring on the acylium ion, which leads to the disruption of aromaticity. masterorganicchemistry.com Kinetic investigations of related systems have shown that the reaction can be first-order with respect to the acylating agent-Lewis acid complex and zero-order with respect to the aromatic hydrocarbon. rsc.org This suggests that the formation of the reactive electrophile may be the slower, rate-limiting step under certain conditions.

Kinetic isotope effect studies on the Friedel-Crafts acylation of xylene have provided further insights into the mechanism, implying different possible kinetic scenarios depending on the specific reactants and conditions. rsc.org For the acylation of anisole with acetic anhydride catalyzed by lanthanide triflates, a primary kinetic isotope effect was observed, indicating that the C-H bond cleavage is involved in the turnover-limiting step. chemistryjournals.net

The presence of the chlorine atom on the benzene (B151609) ring deactivates it towards electrophilic aromatic substitution compared to unsubstituted benzene, due to its electron-withdrawing inductive effect. This deactivation would be reflected in a slower reaction rate.

Exploration of Catalytic Intermediates and Cycles

The catalytic cycle of the Lewis acid-catalyzed Friedel-Crafts acylation is central to the synthesis of this compound.

The key catalytic intermediate is the acylium ion , which is generated from the reaction of the acylating agent with the Lewis acid catalyst. masterorganicchemistry.com Spectroscopic studies and computational analysis have been employed to characterize these transient species. researchgate.netrsc.org

The catalytic cycle can be summarized as follows:

Catalyst Activation: The Lewis acid (e.g., AlCl₃) activates the acylating agent (methyl 4-chloro-4-oxobutanoate or succinic anhydride) to form the acylium ion electrophile.

Electrophilic Aromatic Substitution: The aromatic substrate (chlorobenzene) reacts with the acylium ion to form the arenium ion intermediate.

Product Formation and Catalyst Regeneration: The arenium ion is deprotonated, yielding the acylated product and regenerating the Lewis acid catalyst.

It is important to note that in many Friedel-Crafts acylations, the Lewis acid catalyst forms a complex with the carbonyl oxygen of the ketone product. wikipedia.org This complexation deactivates the product towards further acylation but also means that more than a catalytic amount of the Lewis acid is often required. The active catalyst is regenerated during the workup phase.

The general catalytic cycle is depicted in the table below:

| Step | Description | Reactants | Intermediates | Products |

| 1 | Formation of Acylium Ion | Acylating Agent, Lewis Acid (AlCl₃) | Acylium Ion-Lewis Acid Complex | Acylium Ion, [AlCl₄]⁻ |

| 2 | Electrophilic Attack | Chlorobenzene, Acylium Ion | Arenium Ion (Sigma Complex) | - |

| 3 | Deprotonation | Arenium Ion, [AlCl₄]⁻ | - | Acylated Product, HCl, AlCl₃ |

| 4 | Product-Catalyst Complexation | Acylated Product, AlCl₃ | Product-AlCl₃ Complex | - |

| 5 | Workup | Product-AlCl₃ Complex, Water | - | Final Product, Hydrated Aluminum Salts |

Pathways for By-product Formation and Selectivity Control

In the Friedel-Crafts acylation of chlorobenzene, the primary source of by-products arises from the regioselectivity of the electrophilic attack on the substituted aromatic ring. The chlorine atom is an ortho-, para-directing group due to the electron-donating resonance effect of its lone pairs, despite its electron-withdrawing inductive effect. vedantu.comyoutube.com

Consequently, the acylation of chlorobenzene yields a mixture of isomers, primarily the ortho and para substituted products. The meta isomer is typically formed in very small amounts.

Major Product: 4-(4-chlorophenyl)-4-oxobutanoic acid (and its methyl ester), the para isomer.

Major By-product: 4-(2-chlorophenyl)-4-oxobutanoic acid (and its methyl ester), the ortho isomer.

The predominance of the para isomer is attributed to steric hindrance. vedantu.comaskfilo.com The acyl group is bulky, and its approach to the ortho position is sterically hindered by the adjacent chlorine atom. Therefore, the attack at the less hindered para position is favored. youtube.comdoubtnut.com

Selectivity Control:

Controlling the regioselectivity to favor the desired meta isomer (for the synthesis of Methyl 4-(3-chloro phenyl)-4-oxobutanoate) is not straightforward via direct Friedel-Crafts acylation of chlorobenzene. The inherent directing effect of the chlorine substituent strongly disfavors the formation of the meta product.

To obtain the 3-substituted product, alternative synthetic strategies would be necessary, such as:

Starting with a different substituted benzene that directs the incoming acyl group to the desired position, followed by subsequent modification of the directing group to a chloro substituent.

Utilizing a different catalytic system that may alter the regioselectivity. Some studies have explored substrate-controlled regiodivergent synthesis in Friedel-Crafts reactions. nih.gov

The distribution of isomers in a typical Friedel-Crafts acylation of chlorobenzene is summarized below:

| Isomer | Position of Acylation | Typical Yield Distribution | Rationale for Distribution |

| para | C4 | Major Product | Less steric hindrance, electronically favored. vedantu.comaskfilo.com |

| ortho | C2 | Minor Product | Significant steric hindrance from the adjacent chlorine atom. youtube.com |

| meta | C3 | Trace Amounts | Electronically disfavored by the directing effect of the chlorine atom. |

Stereochemical Control Mechanisms

The target compound, this compound, is achiral, and therefore, its direct synthesis does not involve stereochemical control. However, the keto group in this molecule presents a site for subsequent stereoselective transformations, such as asymmetric reduction to produce a chiral alcohol, which is a valuable building block in organic synthesis. acs.orgacs.org

The asymmetric reduction of the ketone in γ-ketoesters can be achieved through various methods, leading to the formation of enantiomerically enriched γ-hydroxy esters.

Enzymatic Reduction:

Biocatalytic reductions using dehydrogenases/reductases from microorganisms are highly effective for the enantioselective reduction of ketones. nih.gov For instance, (S)-1-phenylethanol dehydrogenase (PEDH) has been used for the asymmetric reduction of a wide range of prochiral ketones and β-keto esters to enantiopure secondary alcohols. nih.gov

Catalytic Asymmetric Hydrogenation:

This is a powerful method for the enantioselective reduction of ketones. Chiral metal complexes, often based on ruthenium or iridium with chiral ligands, are used as catalysts. acs.orgnih.govresearchgate.net

Mechanism: The catalytic cycle typically involves the coordination of the ketoester to the chiral metal hydride catalyst. The substrate's carbonyl group is positioned in a way that allows for the transfer of a hydride to one specific face of the carbonyl, dictated by the chiral environment of the ligand. acs.org This leads to the preferential formation of one enantiomer of the alcohol. The choice of chiral ligand is crucial for achieving high enantioselectivity. acs.orgrsc.org

The Corey-Bakshi-Shibata (CBS) reduction is another well-established method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a stoichiometric reducing agent like borane. youtube.com The mechanism involves the coordination of the ketone to the Lewis acidic boron atom of the catalyst, which directs the hydride delivery from the borane complex to one face of the carbonyl group. youtube.com

These methods of stereochemical control are not applied to the synthesis of this compound itself but are highly relevant for its subsequent conversion into valuable chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the 3-chlorophenyl ring are expected to appear in the downfield region, typically between 7.4 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the carbonyl group and the chlorine atom. The substitution pattern on the benzene ring will lead to a complex splitting pattern for these four protons.

The aliphatic portion of the molecule gives rise to three distinct signals. A singlet for the methyl ester protons (-OCH₃) is anticipated around 3.7 ppm. The two methylene (B1212753) groups (-CH₂-CH₂-) adjacent to the carbonyl and ester functionalities will appear as two triplets. The methylene group alpha to the aromatic ketone (C4) is expected to be more deshielded, resonating at approximately 3.3 ppm, while the methylene group adjacent to the ester (C2) should appear further upfield, around 2.8 ppm.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | m | 1H | Ar-H |

| ~7.8 | m | 1H | Ar-H |

| ~7.6 | m | 1H | Ar-H |

| ~7.5 | m | 1H | Ar-H |

| ~3.7 | s | 3H | -OCH₃ |

| ~3.3 | t | 2H | -C(O)CH₂- |

| ~2.8 | t | 2H | -CH₂CO₂CH₃ |

Note: Predicted values are based on the analysis of similar compounds and may vary from experimental data.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of nine distinct carbon signals are expected, as the plane of symmetry that would make some aromatic carbons equivalent is absent.

The two carbonyl carbons will be the most downfield signals, with the ketone carbonyl (C4) predicted to be around 196 ppm and the ester carbonyl (C1) around 173 ppm. The carbons of the 3-chlorophenyl ring will resonate in the aromatic region (125-140 ppm). The carbon bearing the chlorine atom (C3') is expected to be in the range of 134-135 ppm, while the other aromatic carbons will have distinct chemical shifts. The methyl ester carbon (-OCH₃) will appear at approximately 52 ppm. The two methylene carbons will be found in the aliphatic region, with the carbon alpha to the ketone (C3) at around 35 ppm and the one adjacent to the ester (C2) at about 28 ppm.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~196 | C4 (Ketone C=O) |

| ~173 | C1 (Ester C=O) |

| ~138 | C1' (Ar-C) |

| ~135 | C3' (Ar-C-Cl) |

| ~133 | C5' (Ar-C) |

| ~130 | C6' (Ar-C) |

| ~128 | C4' (Ar-C) |

| ~126 | C2' (Ar-C) |

| ~52 | -OCH₃ |

| ~35 | C3 |

| ~28 | C2 |

Note: Predicted values are based on the analysis of similar compounds and may vary from experimental data.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments can be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the two methylene groups in the butanoate chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each protonated carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the ester carbonyl (C=O) stretching vibration should be observed around 1735 cm⁻¹. The ketone carbonyl stretch is expected at a lower wavenumber, typically around 1690 cm⁻¹, due to conjugation with the aromatic ring.

The aromatic C-H stretching vibrations will likely appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups will be observed just below 3000 cm⁻¹. The C-O stretching of the ester group will give rise to a strong band in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will be seen as a series of bands in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1735 | Strong | Ester C=O Stretch |

| ~1690 | Strong | Ketone C=O Stretch |

| ~1600-1450 | Medium-Weak | Aromatic C=C Stretch |

| ~1300-1200 | Strong | Ester C-O Stretch |

| ~800-700 | Strong | C-Cl Stretch |

Note: Predicted values are based on the analysis of similar compounds and may vary from experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. This compound is expected to exhibit absorption bands in the UV region. A strong absorption band, attributed to the π → π* transition of the aromatic ring conjugated with the carbonyl group, is predicted to be in the range of 240-260 nm. A weaker absorption band, corresponding to the n → π* transition of the carbonyl groups, is expected at a longer wavelength, likely in the 280-320 nm region.

Predicted UV-Vis Data

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~250 | High | π → π |

| ~300 | Low | n → π |

Note: Predicted values are based on the analysis of similar compounds and may vary from experimental data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (226.66 g/mol ), taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), which would result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

The fragmentation of the molecular ion is likely to proceed through several characteristic pathways. Alpha-cleavage adjacent to the ketone carbonyl could result in the formation of a 3-chlorobenzoyl cation (m/z 139/141), which would be a prominent peak. Another significant fragmentation pathway would be the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z 195/197. Cleavage of the bond between C2 and C3 could also occur.

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Possible Fragment |

| 226/228 | Moderate | [M]⁺ |

| 195/197 | Moderate | [M - OCH₃]⁺ |

| 139/141 | High | [ClC₆H₄CO]⁺ |

| 111/113 | Moderate | [ClC₆H₄]⁺ |

| 59 | Moderate | [COOCH₃]⁺ |

Note: Predicted values are based on the analysis of similar compounds and may vary from experimental data.

An In-Depth Analysis of this compound

This article provides a detailed examination of the chemical compound this compound, focusing on advanced analytical techniques used for its structural elucidation and characterization. The subsequent sections explore its analysis through mass spectrometry and X-ray crystallography.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculationsnih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by modeling the electron density. nih.govmdpi.com For "Methyl 4-(3-chlorophenyl)-4-oxobutanoate," DFT calculations are instrumental in elucidating its fundamental chemical nature.

Geometry Optimization and Electronic Structure Analysisnih.gov

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (its ground state) is determined by finding the minimum energy conformation. mdpi.com For "this compound," this involves calculating bond lengths, bond angles, and dihedral angles. The optimized geometry provides the foundation for all subsequent property calculations.

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of electrons within the molecule and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Geometrical Parameters for this compound (Note: The following data is illustrative, based on typical values from DFT calculations for similar organic molecules, and not from a specific study on this compound.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (ketone) | 1.22 Å |

| C=O (ester) | 1.21 Å | |

| C-Cl | 1.75 Å | |

| C-C (aromatic) | 1.40 Å | |

| Bond Angle | O=C-C | 120.5° |

| C-C-Cl | 119.8° | |

| Dihedral Angle | C-C-C=O | 15.0° |

Prediction of Vibrational Frequenciesnih.gov

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of "this compound." nih.gov By calculating the harmonic vibrational frequencies, specific vibrational modes corresponding to the stretching and bending of different functional groups can be identified. nih.gov For instance, characteristic frequencies for the carbonyl (C=O) groups of the ketone and ester, the C-Cl bond, and the aromatic ring vibrations can be predicted. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. It's common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other theoretical approximations. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: This data is for illustrative purposes.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (Ketone) | Stretching | 1695 |

| C=O (Ester) | Stretching | 1730 |

| C-Cl | Stretching | 750 |

| Aromatic C=C | Stretching | 1600, 1480 |

| C-H (Aromatic) | Stretching | 3050 |

| C-H (Aliphatic) | Stretching | 2950 |

Computational Prediction of NMR and UV-Vis Chemical Shiftsnih.gov

DFT calculations can also forecast the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. researchgate.netuni-muenchen.de The Gauge-Including Atomic Orbital (GIAO) method is frequently used within DFT to predict ¹H and ¹³C NMR chemical shifts. uni-muenchen.de These predictions help in the assignment of peaks in experimental NMR spectra, aiding in the structural confirmation of the compound.

Time-Dependent DFT (TD-DFT) is employed to simulate the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net By calculating the excitation energies and oscillator strengths, the absorption maxima (λ_max) can be predicted. This provides insight into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions, such as n→π* and π→π* transitions.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies for "this compound" were not prominently found in the surveyed literature, this computational technique offers the potential to study the dynamic behavior of the molecule over time. MD simulations could be used to explore conformational changes, interactions with solvents, or its behavior in a larger system, such as a biological membrane or a polymer matrix, by solving Newton's equations of motion for the atoms.

Quantum Chemical Descriptors and Topological Analysisnih.gov

Quantum chemical descriptors are numerical values derived from the wavefunction that quantify various electronic and structural properties of a molecule. These descriptors, such as electronegativity, chemical hardness, and the dipole moment, are used to understand and predict the reactivity and interactions of "this compound."

Natural Bond Orbital (NBO) Analysisnih.gov

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the bonding and electronic structure of molecules in a way that aligns with classical Lewis structures. wisc.eduq-chem.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals.

For "this compound," NBO analysis would provide a detailed picture of the electron density distribution. It can quantify the hybridization of atomic orbitals, the polarity of bonds, and the nature of lone pairs. Furthermore, NBO analysis reveals hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu The energy associated with these interactions (E(2) stabilization energy) can be calculated using second-order perturbation theory, providing insights into intramolecular charge transfer and the sources of molecular stability. wisc.edu For example, interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds would be significant.

Table 3: Illustrative NBO Analysis Donor-Acceptor Interactions (Note: This table presents hypothetical but chemically reasonable interactions for illustrative purposes.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O_ketone) | π(C-C_aromatic) | 5.2 | n → π |

| LP (O_ester) | σ(C-C) | 2.1 | n → σ |

| π (C=C_aromatic) | π(C=O_ketone) | 15.8 | π → π |

| σ (C-H) | σ(C-C) | 1.5 | σ → σ |

Reaction Pathway Energetics and Transition State Modelling

Theoretical Framework for a Plausible Synthetic Route: Friedel-Crafts Acylation

A primary synthetic route to "this compound" is the Friedel-Crafts acylation of chlorobenzene (B131634) with a suitable acylating agent like methyl 4-chloro-4-oxobutanoate, in the presence of a Lewis acid catalyst (e.g., AlCl₃). Computational modeling of this electrophilic aromatic substitution reaction would involve mapping the potential energy surface to identify the intermediates and transition states.

The generally accepted mechanism involves the following key steps, each with a distinct energetic profile:

Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion.

Electrophilic Attack: The acylium ion attacks the electron-rich chlorobenzene ring, forming a resonance-stabilized carbocation intermediate known as the Wheland complex or sigma complex.

Deprotonation: A weak base removes a proton from the Wheland complex, restoring aromaticity and yielding the final product.

Computational studies, typically employing Density Functional Theory (DFT), would calculate the Gibbs free energy (ΔG) for each step. The highest energy point on the reaction coordinate corresponds to the rate-determining transition state.

Illustrative Energy Profile for Friedel-Crafts Acylation

The following interactive data table provides a hypothetical but plausible energy profile for the meta-acylation of chlorobenzene. The values are representative of typical DFT calculations for such reactions.

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |

| 1 | Reactants (Chlorobenzene + Acylium Ion) | 0.0 | Starting point of the reaction. |

| 2 | Transition State 1 (TS1) | +15.5 | Energy barrier for the electrophilic attack on the meta position. |

| 3 | Wheland Intermediate | +5.2 | A stabilized carbocation intermediate. |

| 4 | Transition State 2 (TS2) | +7.8 | Energy barrier for the deprotonation step to restore aromaticity. |

| 5 | Products | -10.0 | The final "this compound" product. |

Note: These values are illustrative and would require specific quantum chemical calculations for "this compound" for validation.

Transition State Modelling

Transition state (TS) modeling is crucial for understanding the kinetics of a reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. For the Friedel-Crafts acylation, computational chemists would model:

TS1 (Acylation): This transition state involves the formation of the new carbon-carbon bond between the chlorobenzene ring and the acylium ion. The geometry would show a partial bond between these two fragments.

TS2 (Deprotonation): This transition state models the breaking of the carbon-hydrogen bond and the reformation of the aromatic pi-system.

Frequency calculations are performed to characterize these structures. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Potential for Keto-Enol Tautomerism

Like other γ-ketoesters, "this compound" can potentially exist in equilibrium with its enol tautomer. Computational studies would investigate the energetics of this tautomerization.

Hypothetical Energetics of Tautomerization

This table illustrates the kind of data that would be generated from a computational study on the keto-enol tautomerism of the compound.

| Tautomer | Relative Stability (kcal/mol) | Key Structural Features |

| Keto Form | 0.0 (Reference) | Contains a carbonyl (C=O) and an adjacent methylene (B1212753) (CH₂) group. |

| Enol Form | +8.5 | Contains a hydroxyl (O-H) group and a carbon-carbon double bond (C=C). |

| Transition State | +25.0 | Represents the energy barrier for the proton transfer between the keto and enol forms. |

Note: These are representative values. The actual equilibrium and barrier height would depend on factors like the solvent, which can be modeled using implicit or explicit solvent models in the calculations.

Applications in Advanced Chemical Synthesis and Research

Role as a Precursor for Synthetically Challenging Organic Scaffolds

Methyl 4-(3-chlorophenyl)-4-oxobutanoate serves as a key starting material for the synthesis of various heterocyclic scaffolds, which are core structures in many pharmaceutical and agrochemical compounds. The presence of both a ketone and an ester group allows for a range of cyclization reactions to form these complex ring systems.

Nitrogen-Containing Heterocycles:

The reactivity of the dicarbonyl functionality in derivatives of this compound makes it an ideal precursor for the synthesis of nitrogen-containing heterocycles. For instance, it can be utilized in the synthesis of pyridazinone derivatives. These scaffolds are of significant interest due to their broad spectrum of biological activities, including anti-inflammatory and neuroprotective properties. mdpi.comnih.govnih.govsemanticscholar.org The synthesis often involves the reaction of the ketoester with hydrazine (B178648) derivatives, leading to the formation of the pyridazinone ring.

Furthermore, this compound is a valuable precursor for pyrazole (B372694) derivatives. Pyrazoles are another class of nitrogen-containing heterocycles with a wide range of applications, including as fungicides and anti-inflammatory agents. evitachem.comnih.govresearchgate.netnih.govsemanticscholar.org The synthesis of pyrazole scaffolds from this compound typically involves condensation reactions with hydrazine-based reagents.

The indole (B1671886) scaffold, a privileged structure in medicinal chemistry, can also be accessed using derivatives of this ketoester. rsc.orgmdpi.comnih.govmdpi.comnih.gov Synthetic strategies may involve multi-step sequences where the butanoate chain is modified and ultimately cyclized to form the indole ring system.

| Scaffold Type | Synthetic Approach | Potential Applications |

| Pyridazinones | Cyclization with hydrazine derivatives | Anti-inflammatory, Neuroprotective |

| Pyrazoles | Condensation with hydrazine-based reagents | Fungicidal, Anti-inflammatory |

| Indoles | Multi-step modification and cyclization | Anticancer, various pharmaceuticals |

Synthesis of Chiral Intermediates

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. This compound, being a prochiral ketone, is a valuable substrate for the synthesis of chiral intermediates, particularly chiral alcohols.

Asymmetric Reduction:

The asymmetric reduction of the ketone group in this compound and its analogues is a key transformation for producing chiral hydroxy-esters. These chiral building blocks are crucial for the synthesis of a wide range of pharmaceuticals. Biocatalytic methods, employing enzymes such as ketoreductases and alcohol dehydrogenases, have been shown to be highly effective for this purpose, offering high enantioselectivity under mild reaction conditions. nih.govnih.govmdpi.com For example, the enzymatic reduction of similar β-ketoesters can yield the corresponding (R)- or (S)-alcohols with high optical purity. nih.govnih.gov

Chemical methods, such as those employing chiral catalysts like oxazaborolidines, also provide a powerful tool for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. brieflands.comcore.ac.uk

Chiral Resolution:

In addition to asymmetric synthesis, classical resolution techniques can be applied to separate enantiomers of derivatives of this compound. Chiral chromatography, for instance, is a powerful method for separating racemic mixtures to obtain the desired enantiomerically pure compounds. nih.govnih.gov

| Method | Description | Key Advantage |

| Enzymatic Asymmetric Reduction | Use of enzymes (e.g., ketoreductases) to stereoselectively reduce the ketone. | High enantioselectivity and mild reaction conditions. |

| Chemical Asymmetric Reduction | Employment of chiral chemical catalysts (e.g., oxazaborolidines) for reduction. | Broad substrate scope and predictability. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture using techniques like chiral HPLC. | Access to both enantiomers from a single synthesis. |

Intermediacy in the Chemical Synthesis of Complex Biologically Relevant Molecules

This compound is a valuable intermediate in the synthesis of a variety of complex molecules with significant biological activity. Its structural features allow for its incorporation into the backbones of important pharmaceutical agents.

GABA Analogues:

This compound serves as a key building block for the synthesis of analogues of gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system. evitachem.com For example, derivatives of this compound can be used to synthesize baclofen, a muscle relaxant, and phenibut, an anxiolytic and nootropic drug. brieflands.comnih.govsphinxsai.comajchem-b.comnih.govnih.gov The synthesis of these GABA analogues often involves the reductive amination of the keto group or other modifications of the butanoate chain. nih.gov

Antidepressant Drugs:

The chemical scaffold of this compound is also found in the structure of some antidepressant medications. For example, it is a precursor in some synthetic routes to bupropion, a widely used antidepressant. The synthesis involves the modification of the butanoate chain and subsequent cyclization to form the core structure of the drug. nih.govnih.govresearchgate.net